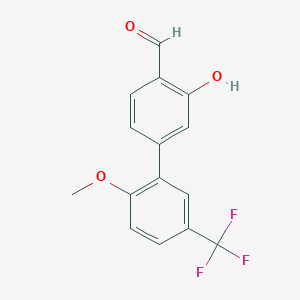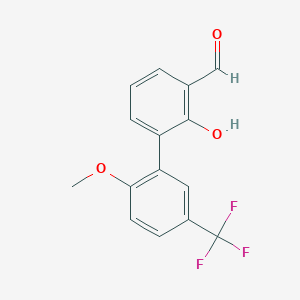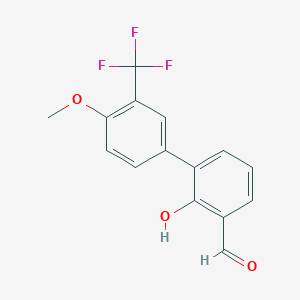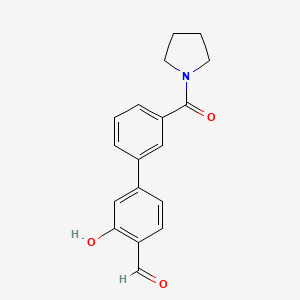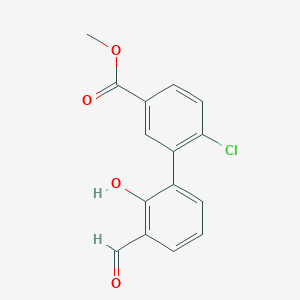
6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% (6-CMPF) is a chemical compound belonging to the class of phenols. It is a colorless, crystalline solid with a molecular weight of 288.60 g/mol and a melting point of around 95°C. 6-CMPF has a variety of uses in scientific research and laboratory experiments. It is often used as a reagent in organic synthesis, as a catalyst in the production of pharmaceuticals, and as a dye in the production of optical fibers.
Wirkmechanismus
6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% acts as a catalyst in the reaction of 2-chloro-5-methoxycarbonylphenol and 2-formylphenol. The reaction is initiated by the protonation of the phenol ring of the 2-chloro-5-methoxycarbonylphenol, which causes the formation of an intermediate carbocation. This intermediate then reacts with the 2-formylphenol, forming the desired 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% product.
Biochemical and Physiological Effects
6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% has no known biochemical or physiological effects. It is used exclusively as a reagent and catalyst in scientific research and laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% in laboratory experiments is that it is a relatively inexpensive and readily available reagent. It is also relatively easy to use and can be stored for long periods of time without degrading. The main limitation of using 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% in laboratory experiments is that it is a relatively unstable compound and can be easily degraded by light and heat.
Zukünftige Richtungen
Some potential future directions for the use of 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% in scientific research and laboratory experiments include:
• The development of new synthetic methods for the production of pharmaceuticals and optical fibers using 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% as a reagent.
• The development of new catalysts based on 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% for the synthesis of various organic compounds.
• The development of new methods for the stabilization of 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% to reduce its susceptibility to degradation by light and heat.
• The development of new methods for the purification of 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% to reduce its impurity levels.
• The exploration of the potential applications of 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% in the field of biotechnology.
• The exploration of the potential applications of 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% in the field of nanotechnology.
Synthesemethoden
6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% can be synthesized through the reaction of 2-chloro-5-methoxycarbonylphenol and 2-formylphenol in the presence of a catalytic amount of sulfuric acid. The reaction is typically carried out at a temperature of around 80°C for several hours. The reaction is typically complete when the reaction mixture has a pH of around 8.0.
Wissenschaftliche Forschungsanwendungen
6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% is often used as a reagent in organic synthesis. It is used in the synthesis of various pharmaceuticals, such as benzodiazepines, β-blockers, and anti-inflammatory drugs. It is also used in the synthesis of various optical fibers, such as optical-fiber amplifiers and lasers.
Eigenschaften
IUPAC Name |
methyl 4-chloro-3-(3-formyl-2-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-20-15(19)9-5-6-13(16)12(7-9)11-4-2-3-10(8-17)14(11)18/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGOJUOUYWSIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685356 |
Source


|
| Record name | Methyl 6-chloro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol | |
CAS RN |
1261898-32-1 |
Source


|
| Record name | Methyl 6-chloro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378959.png)
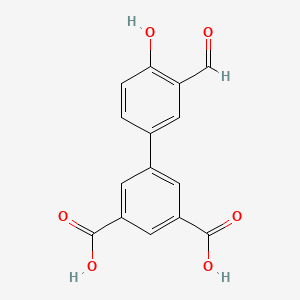
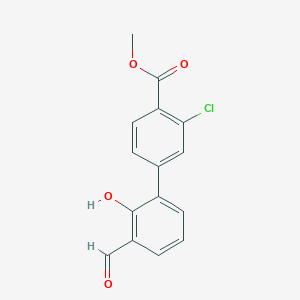


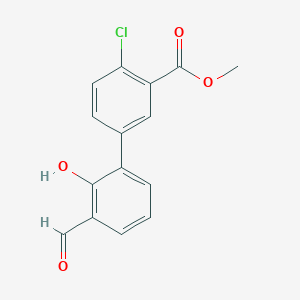


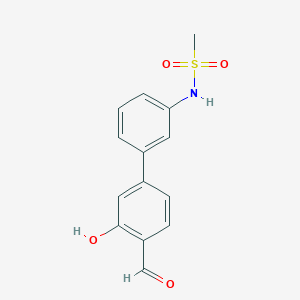
![6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6379020.png)
